molecular formula C19H20N2O4 B11561542 ethyl 6-amino-5-cyano-2-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4H-pyran-3-carboxylate

Cat. No.: B11561542
M. Wt: 340.4 g/mol
InChI Key: KUQSFUUHQNDVMF-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, an amino group, a cyano group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4H-pyran-3-carboxylate typically involves multi-component reactions. One common method involves the reaction of aromatic aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst such as disulfonic acid imidazolium chloroaluminate under solvent-free conditions at elevated temperatures . Another method involves the reaction of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient multi-component reactions are likely to be employed to optimize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4H-pyran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amino functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4H-pyran-3-carboxylate involves its interaction with molecular targets such as calcium channels. Studies have shown that the compound can induce relaxation of smooth muscle tissues by blocking calcium channels, which prevents calcium influx and reduces muscle contraction . Other pathways, such as potassium channel modulation and cAMP accumulation, may also be involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the prop-2-en-1-yloxy group in ethyl 6-amino-5-cyano-2-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4H-pyran-3-carboxylate provides unique chemical properties and potential for specific interactions with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-2-methyl-4-(4-prop-2-enoxyphenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C19H20N2O4/c1-4-10-24-14-8-6-13(7-9-14)17-15(11-20)18(21)25-12(3)16(17)19(22)23-5-2/h4,6-9,17H,1,5,10,21H2,2-3H3

InChI Key

KUQSFUUHQNDVMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)OCC=C)C#N)N)C

Origin of Product

United States

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